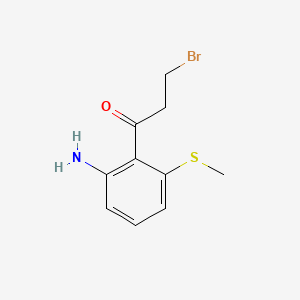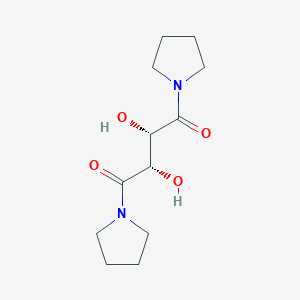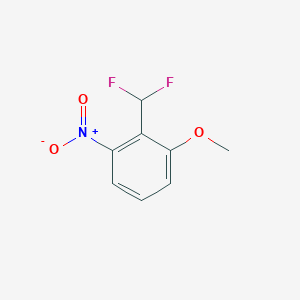
6-Methoxy-N,N,N-trimethylhexan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N,N,N-trimethylhexan-1-aminium is a quaternary ammonium compound with the molecular formula C10H24NO+. It is commonly referred to as Methoxyquat Bromide when in its bromide salt form. This compound is used in various analytical and industrial applications, particularly in the determination of quaternary alkylammonium compounds by capillary zone electrophoresis using indirect UV and MS detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,N,N-trimethylhexan-1-aminium typically involves the quaternization of 6-methoxyhexylamine with trimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,N,N-trimethylhexan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
6-Methoxy-N,N,N-trimethylhexan-1-aminium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,N,N-trimethylhexan-1-aminium involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The compound’s methoxy group also plays a role in modulating its hydrophobicity and interaction with lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: Similar structure but with a bromine atom instead of a methoxy group.
N,N,N-Trimethylhexylammonium bromide: Lacks the methoxy group, making it less hydrophobic.
Hexyltrimethylammonium bromide: Similar structure but without the methoxy group
Uniqueness
6-Methoxy-N,N,N-trimethylhexan-1-aminium is unique due to the presence of the methoxy group, which enhances its hydrophobicity and interaction with lipid membranes. This makes it particularly useful in applications requiring strong membrane interactions and stability.
Properties
Molecular Formula |
C10H24NO+ |
|---|---|
Molecular Weight |
174.30 g/mol |
IUPAC Name |
6-methoxyhexyl(trimethyl)azanium |
InChI |
InChI=1S/C10H24NO/c1-11(2,3)9-7-5-6-8-10-12-4/h5-10H2,1-4H3/q+1 |
InChI Key |
MNEBYTPWCNFAKE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


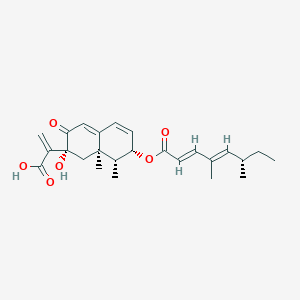
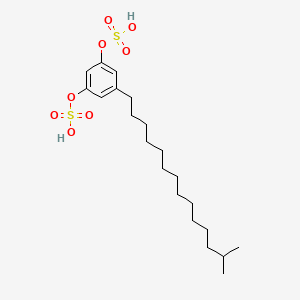
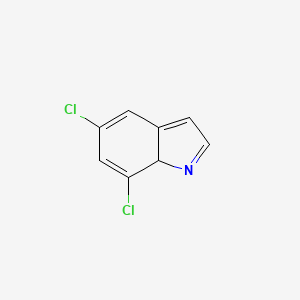

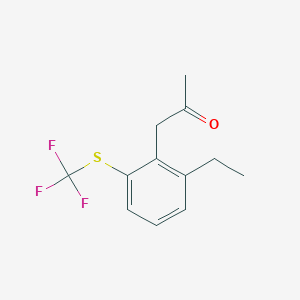
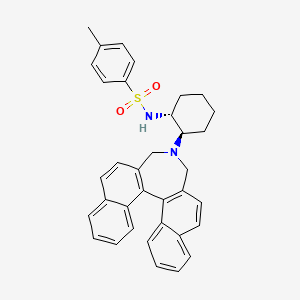



![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
